molecular formula C12H12N2O B8316730 1-ethyl-6-methoxy-1H-indole-3-carbonitrile

1-ethyl-6-methoxy-1H-indole-3-carbonitrile

Cat. No.: B8316730
M. Wt: 200.24 g/mol
InChI Key: CHYFBUWJWWTQRC-UHFFFAOYSA-N
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Description

1-ethyl-6-methoxy-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-ethyl-6-methoxyindole-3-carbonitrile

InChI

InChI=1S/C12H12N2O/c1-3-14-8-9(7-13)11-5-4-10(15-2)6-12(11)14/h4-6,8H,3H2,1-2H3

InChI Key

CHYFBUWJWWTQRC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C=C(C=C2)OC)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-methoxy-1H-indole-3-carbonitrile (9.9 g, 57.6 mmol) in DMF (150 mL) is added NaH (60% dispersion in mineral oil, 3.45 g, 86.3 mmol). The reaction mixture is stirred for 15 min and then ethyl iodide (5.53 mL, 69.1 mmol) is added and the mixture is stirred at room temperature overnight. The reaction mixture is then diluted with H2O and extracted with EtOAc (2×). The organic phases are washed with H2O (3×) and saturated NaCl and then dried and concentrated to a semi-solid. The crude product is purified via column chromatography on silica gel (200 g) using CH2Cl2/hexanes (50-100%) as eluent to yield 6-methoxy-1-ethyl-1H-indole-3-carbonitrile as a tan solid.
Quantity
9.9 g
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reactant
Reaction Step One
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Quantity
3.45 g
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reactant
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Quantity
150 mL
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solvent
Reaction Step One
Quantity
5.53 mL
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reactant
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-amino-6-nitro-1H-indole-3-carbonitrile (362 mg, 1.79 mmol) in acetic acid (5 mL) is treated with 2,5-dimethoxytetrahydrofuran (0.30 mL, 2.27 mmol), and the solution is heated to reflux for 14 h. After cooling to ambient temperature, the solution is poured into water (100 mL), and solid sodium bicarbonate is added until CO2 evolution ceased. The mixture is extracted with EtOAc (2×100 mL), and the extracts are washed with saturated brine, combined, dried over MgSO4, filtered and concentrated. The residual material is separated by silica gel chromatography (EtOAc/hexanes, 1/4) to afford 6-nitro-2-pyrrol-1-yl-1H-indole-3-carbonitrile, compound 5, as a yellow solid (232 mg, 51%).
Quantity
362 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
100 mL
Type
solvent
Reaction Step Three

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